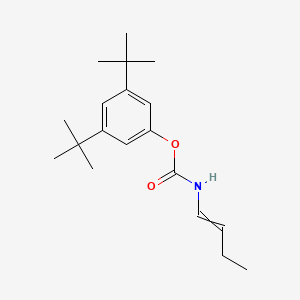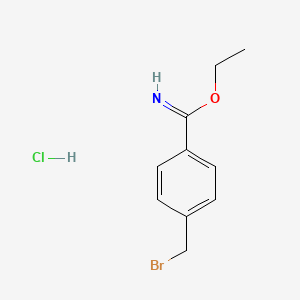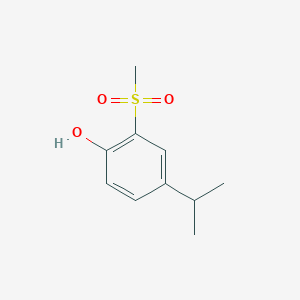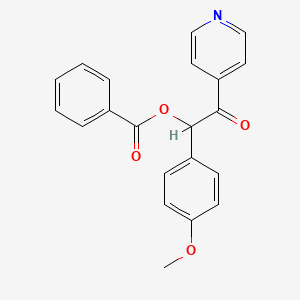![molecular formula C5H14ClNSi B14392397 3-[Chloro(dimethyl)silyl]propan-1-amine CAS No. 89752-60-3](/img/structure/B14392397.png)
3-[Chloro(dimethyl)silyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Chloro(dimethyl)silyl]propan-1-amine is an organosilicon compound with the molecular formula C5H14ClNSi. This compound features a silicon atom bonded to a chlorine atom, two methyl groups, and a propylamine group. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]propan-1-amine typically involves the reaction of 3-aminopropylamine with chlorodimethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-aminopropylamine+chlorodimethylsilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is typically conducted in the presence of a solvent such as toluene or hexane to facilitate the mixing of reactants and to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(dimethyl)silyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution: Formation of substituted silanes
Oxidation: Formation of silanols
Reduction: Formation of silanes
Hydrolysis: Formation of silanols and hydrochloric acid
Scientific Research Applications
3-[Chloro(dimethyl)silyl]propan-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of organosilicon compounds and as a protecting group for amines.
Biology: In the modification of biomolecules for enhanced stability and reactivity.
Medicine: Potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-[Chloro(dimethyl)silyl]propan-1-amine involves the reactivity of the silicon-chlorine bond. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted silanes. The silicon atom can also participate in coordination chemistry, forming complexes with transition metals and other Lewis acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyldimethylmethoxysilane
- 3-Aminopropyltriethoxysilane
- 3-Chloropropyltrimethoxysilane
Uniqueness
3-[Chloro(dimethyl)silyl]propan-1-amine is unique due to the presence of both a reactive silicon-chlorine bond and an amine group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
3-[chloro(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14ClNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVLYYSAKMATGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563094 |
Source


|
| Record name | 3-[Chloro(dimethyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89752-60-3 |
Source


|
| Record name | 3-[Chloro(dimethyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyrazin-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B14392338.png)
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)


![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)


![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)


![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)

